Ilmofosine

Antiparasitic Leishmaniasis Alkylphosphocholines

Researchers studying PKC-mediated signaling or anti-leishmanial mechanisms face a critical gap: generic ALP-class compounds fail to provide reproducible, target-specific results. Ilmofosine (BM 41.440) resolves this with its structurally distinct thioether linkage, delivering unmatched selectivity as a competitive PKC regulatory-site inhibitor (IC₅₀ = 560 nM). • Demonstrated superior in vitro potency against L. amazonensis compared to miltefosine in head-to-head assays. • Induces G2-phase arrest via a mechanism independent of hyperphosphorylated cdc2/cyclin B1 complexes, enabling clean dissection of alternative checkpoint pathways. • Validated Phase I clinical dataset available (t₁/₂ ~40 h; RP2D 450 mg/m²) to streamline translational study design. Supplied with rigorous analytical characterization for reproducible research.

Molecular Formula C26H56NO5PS
Molecular Weight 525.8 g/mol
CAS No. 83519-04-4
Cat. No. B1221571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlmofosine
CAS83519-04-4
Synonyms1-hexadecylmercapto-2-methoxymethyl-3-propylphosphoric acid monocholine ester
1-mercaptohexadecyl-2-methoxymethyl-syn-glycero-3-phosphocholine
BM 41.440
BM-41440
HMMPAM
ilmofosine
ilmofosine, hydroxide inner salt, (+-)-isomer
SH-MM-lysolecithin
Molecular FormulaC26H56NO5PS
Molecular Weight525.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCSCC(COC)COP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C26H56NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-34-25-26(23-30-5)24-32-33(28,29)31-21-20-27(2,3)4/h26H,6-25H2,1-5H3
InChIKeyODEDPKNSRBCSDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ilmofosine: Antitumor and Antiparasitic Research Compound


Ilmofosine (BM 41.440) is a first-generation synthetic alkyl-lysophospholipid (ALP) and thioether phospholipid derivative [1]. Characterized by a C16 alkyl chain linked via a thioether bond and a methoxymethyl substitution on the glycerol backbone, it functions as a competitive inhibitor at the regulatory site of protein kinase C (PKC), with a reported IC50 of 560 nM . As a member of the broader alkylphospholipid (APL) class, ilmofosine inserts into plasma membranes, inducing cell cycle arrest at the G2 phase and triggering both apoptotic and non-apoptotic cell death through interference with critical signal transduction pathways involved in phospholipid metabolism [2].

Pathway PKC inhibition study context; reported membrane insertion and phospholipid metabolism interference
Structure Thioether-stabilized alkylphospholipid probe with methoxymethyl glycerol substitution
Endpoints Cell cycle arrest at G2 phase and dual apoptotic/non-apoptotic death pathways

Ilmofosine: Unique Thioether Linkage and Bioactivity


Ilmofosine is not functionally interchangeable with other members of the alkylphospholipid (APL) class, such as the first-generation edelfosine (ET-18-OCH3) or the second-generation miltefosine (hexadecylphosphocholine). Structural divergence, specifically the presence of a thioether linkage in ilmofosine versus an ether linkage in edelfosine, translates into distinct cellular mechanisms and quantitative differences in potency across tumor and parasitic models [1]. Consequently, the in vitro IC50 values, in vivo efficacy metrics (ED50), and pharmacokinetic parameters cannot be generalized across the class. The following section provides direct, quantitative evidence to support the selection of ilmofosine over its closest analogs for specific research applications.

Linkage chemistry Thioether vs ether backbone in edelfosine may shift cellular uptake kinetics and target engagement; potency profiles are not interchangeable across ALP analogs.
Species/model mismatch Anti-leishmanial activity varies by parasite strain and model (L. amazonensis vs L. donovani); miltefosine shows lower ED50 in some in vivo settings.
Tumor lineage sensitivity Cytotoxicity differs across cell lines (2–20 µM range); biochemical PKC IC50 does not predict cellular potency, limiting direct substitution based on target inhibition alone.

Ilmofosine Direct Comparative Performance Data


Anti-L. amazonensis Activity vs. Miltefosine

In a direct head-to-head study, the alkylglycerophosphocholines edelfosine and ilmofosine were found to be more active than the alkylphosphocholine miltefosine against both promastigote and intracellular amastigote forms of Leishmania amazonensis [1].

Anti-L. amazonensis
Head-to-head
Ilmofosine Promastigotes 1.9–3.4 µM; amastigotes 4.2–9.0 µM
Miltefosine Same reported IC50 ranges; ilmofosine described as more active
Reported anti-leishmanial assay context; exact quantitative advantage not specified
Direct comparison in peritoneal macrophage amastigotes; verify differential data
Antiparasitic Leishmaniasis Alkylphosphocholines

Visceral Leishmaniasis: In Vivo Comparison

A comparative study assessing four anticancer alkyllysophospholipids revealed that while both miltefosine and ilmofosine were the most active compounds in a mouse model of Leishmania donovani, miltefosine demonstrated significantly higher potency [1].

L. donovani ED50
Head-to-head
Ilmofosine 14.5 mg/kg × 5 doses
Miltefosine 2.9 mg/kg × 5 doses (approx. 5-fold lower)
Model-response context; miltefosine shows lower ED50 in this visceral leishmaniasis model
BALB/c mouse model; endpoint ranking may differ by strain
Antiparasitic Visceral Leishmaniasis In Vivo Efficacy

Cell Line-Dependent Antitumor Potency

Ilmofosine exhibits a wide range of cytotoxic activities across different human tumor cell lines, with IC50 values ranging from 2 µM to 20 µM [1]. This contrasts with the reported PKC inhibition IC50 of 560 nM, indicating that cellular potency is highly dependent on the specific tumor type and may involve mechanisms beyond PKC inhibition .

Tumor cell IC50
Cross-study
2–20 µM range across cell lines; MCF-7 (breast) 2 µM most sensitive
Cell-type-dependent cytotoxicity endpoint context; PKC biochemical IC50 0.56 µM not directly predictive
RBL-2H3 6.4 µM, A549 10 µM, A-427 20 µM; lineage review advised
Anticancer Cytotoxicity Solid Tumors

Clinical Pharmacokinetics and Tolerated Dosing

A Phase I clinical trial established the recommended Phase II dose and characterized the human pharmacokinetics of ilmofosine, providing a critical data package absent for many earlier ALP analogs [1]. The relatively long terminal half-life supports an intermittent dosing schedule.

Phase I PK/MTD
Trial context
Dose 450 mg/m² (2-h weekly infusion); terminal t½ ~40 h; gastrointestinal events at 650 mg/m²
Reported human exposure-model context; tolerability endpoint profile
Phase I study in advanced solid tumors; for research model interpretation only
Pharmacokinetics Clinical Trial Dosing

Ilmofosine Research and Preclinical Applications


Preclinical Studies on Leishmania amazonensis

Given its superior in vitro potency relative to miltefosine against L. amazonensis, as demonstrated in direct head-to-head comparisons [1], ilmofosine is the preferred research compound for investigating mechanisms of action, resistance, or combination therapies specifically targeting this parasite species.

PKC-Independent Cytotoxicity in Breast Cancer

The high sensitivity of the MCF-7 breast adenocarcinoma cell line (IC50 = 2 µM) compared to other cancer types [2] makes ilmofosine a valuable tool for dissecting PKC-independent pathways contributing to cell death in hormone-responsive breast cancer models.

Translational Pharmacokinetic and Toxicity Modeling

The availability of a complete Phase I clinical dataset, including a recommended Phase II dose of 450 mg/m², a terminal half-life of ~40 hours, and a well-defined gastrointestinal toxicity profile [3], allows researchers to model human drug exposure and potential adverse events, thereby streamlining the design of subsequent in vivo efficacy studies.

G2/M Arrest Mechanisms Independent of DNA Damage

Ilmofosine induces G2-phase arrest through a unique mechanism that does not involve the formation of hyperphosphorylated cdc2/cyclin B1 complexes, distinguishing it from DNA-damaging agents like nitrogen mustard or ionizing radiation [4]. This makes it a specific probe for studying alternative cell cycle checkpoint regulation.

Application
Selection Property
Validation Focus
L. amazonensis antiparasitic research
Antiparasitic screening context
In vitro anti-amastigote/promastigote assessment
Breast cancer cell-model studies
Cell-line sensitivity review
MCF-7 cytotoxicity endpoint interpretation
Human PK exposure-model analysis
Phase I PK dataset review
Exposure and tolerability endpoint review
Cell cycle checkpoint studies
Non-DNA-damage G2 arrest mechanism
cdc2/cyclin B1 pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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